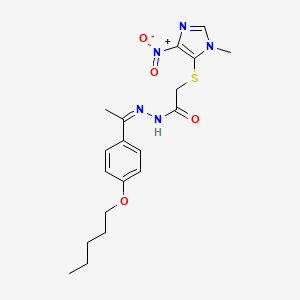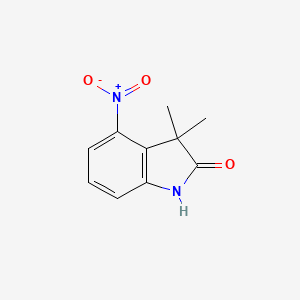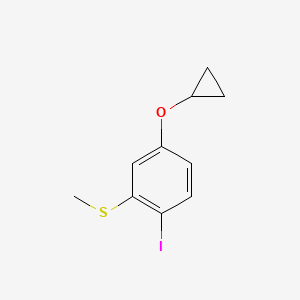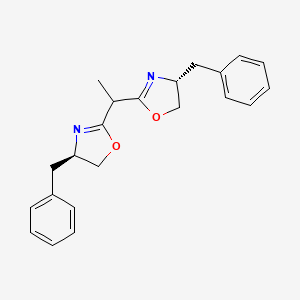
azane;carbonic acid;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “azane;carbonic acid;platinum” is a complex chemical entity that combines azane (a class of compounds consisting of nitrogen and hydrogen), carbonic acid (a weak acid formed from the dissolution of carbon dioxide in water), and platinum (a transition metal known for its catalytic properties)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azane;carbonic acid;platinum involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of azane with carbonic acid in the presence of a platinum catalyst. The reaction typically occurs under controlled temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where azane and carbonic acid are introduced in the presence of platinum. The reaction conditions are carefully monitored to optimize yield and purity. Advanced techniques such as continuous flow reactors and high-pressure systems are employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Azane;carbonic acid;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions involving this compound often lead to the formation of simpler nitrogen and carbon compounds.
Substitution: The platinum component can participate in substitution reactions, where ligands attached to the platinum are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce nitrogen oxides and carbon dioxide, while reduction reactions may yield ammonia and methane.
科学研究应用
Azane;carbonic acid;platinum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Platinum-based compounds are known for their anticancer properties, and this compound is being investigated for its potential use in cancer therapy.
Industry: The compound is used in industrial processes such as the production of fertilizers and the treatment of wastewater.
作用机制
The mechanism of action of azane;carbonic acid;platinum involves its interaction with molecular targets and pathways within a system. In catalytic processes, the platinum component facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
Ammonia (NH₃): The simplest azane, ammonia is a key compound in the nitrogen cycle and is widely used in agriculture and industry.
Carbon Dioxide (CO₂): A major component of the carbonic acid system, carbon dioxide is involved in various environmental and biological processes.
Platinum Complexes: Other platinum-based compounds, such as cisplatin and carboplatin, are well-known for their use in cancer therapy.
Uniqueness
Azane;carbonic acid;platinum is unique due to its combination of nitrogen, carbon, and platinum components, which confer distinct chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various fields make it a compound of significant interest.
属性
分子式 |
C2H16N4O6Pt |
|---|---|
分子量 |
387.26 g/mol |
IUPAC 名称 |
azane;carbonic acid;platinum |
InChI |
InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |
InChI 键 |
AGUMVCVDCJQCIQ-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)







![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
